molecular formula C9H9BrF2O B6228610 2-(3-bromophenyl)-1,1-difluoropropan-2-ol CAS No. 1537452-62-2

2-(3-bromophenyl)-1,1-difluoropropan-2-ol

Cat. No.: B6228610
CAS No.: 1537452-62-2
M. Wt: 251.1
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Description

2-(3-Bromophenyl)-1,1-difluoropropan-2-ol is an organic compound with the molecular formula C9H9BrF2O It is characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and a hydroxyl group on a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-1,1-difluoropropan-2-ol typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a bromophenyl compound is reacted with a difluoropropanol derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1,1-difluoropropan-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of 2-(3-hydroxyphenyl)-1,1-difluoropropan-2-ol.

    Oxidation: Formation of 2-(3-bromophenyl)-1,1-difluoropropanone.

    Reduction: Formation of 2-(3-bromophenyl)-1,1-difluoropropane.

Scientific Research Applications

2-(3-Bromophenyl)-1,1-difluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(3-bromophenyl)-1,1-difluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)propan-2-ol: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.

    2-(3-Fluorophenyl)-1,1-difluoropropan-2-ol: Contains a fluorine atom instead of bromine, affecting its interaction with molecular targets.

    2-(3-Bromophenyl)-1,1-difluoroethanol: Shorter carbon chain, leading to different physical and chemical properties.

Uniqueness

2-(3-Bromophenyl)-1,1-difluoropropan-2-ol is unique due to the combination of bromine and fluorine atoms, which impart distinct electronic and steric effects. These properties make it a valuable compound for studying halogen bonding and its influence on molecular interactions.

Properties

CAS No.

1537452-62-2

Molecular Formula

C9H9BrF2O

Molecular Weight

251.1

Purity

95

Origin of Product

United States

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